4-Fluoro-2,6-diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,6-diiodobenzoic acid is a chemical compound with the molecular formula C7H3FI2O2 and a molecular weight of 391.9 g/mol . It is characterized by the presence of fluorine and iodine atoms attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Fluoro-2,6-diiodobenzoic acid typically involves the iodination of 4-fluorobenzoic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process can be summarized as follows:
Iodination Reaction: 4-Fluorobenzoic acid is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at the 2 and 6 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-Fluoro-2,6-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions, such as Suzuki and Sonogashira couplings, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-2,6-diiodobenzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-diiodobenzoic acid is primarily related to its ability to participate in various chemical reactions. The fluorine and iodine atoms in the compound influence its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
4-Fluoro-2,6-diiodobenzoic acid can be compared with other similar compounds, such as:
4-Fluoro-2-iodobenzoic acid: This compound has a similar structure but contains only one iodine atom.
2,6-Diiodobenzoic acid: This compound lacks the fluorine atom and is used in different contexts.
5-Fluoro-2-iodobenzoic acid: Another related compound with different substitution patterns, used in organic synthesis and research.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H3FI2O2 |
---|---|
Molecular Weight |
391.90 g/mol |
IUPAC Name |
4-fluoro-2,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H3FI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
FSKNMKMFAGISIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)C(=O)O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.